REACTION_CXSMILES
|
[H][H].[CH3:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH3:10])[CH:5]1[OH:11]>[Pt]>[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[OH:11]
|
Name
|
magnesium aluminum spinel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(C(CCC1)C)O
|
Name
|
catalyst
|
Quantity
|
500 mL
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought to 275° C.
|
Type
|
CUSTOM
|
Details
|
produced in this manner
|
Type
|
CUSTOM
|
Details
|
The reaction product was obtained
|
Type
|
TEMPERATURE
|
Details
|
by cooling the exit gases
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90.5 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H][H].[CH3:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH3:10])[CH:5]1[OH:11]>[Pt]>[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[OH:11]
|
Name
|
magnesium aluminum spinel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(C(CCC1)C)O
|
Name
|
catalyst
|
Quantity
|
500 mL
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought to 275° C.
|
Type
|
CUSTOM
|
Details
|
produced in this manner
|
Type
|
CUSTOM
|
Details
|
The reaction product was obtained
|
Type
|
TEMPERATURE
|
Details
|
by cooling the exit gases
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90.5 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H][H].[CH3:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH3:10])[CH:5]1[OH:11]>[Pt]>[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[OH:11]
|
Name
|
magnesium aluminum spinel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(C(CCC1)C)O
|
Name
|
catalyst
|
Quantity
|
500 mL
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought to 275° C.
|
Type
|
CUSTOM
|
Details
|
produced in this manner
|
Type
|
CUSTOM
|
Details
|
The reaction product was obtained
|
Type
|
TEMPERATURE
|
Details
|
by cooling the exit gases
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90.5 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |